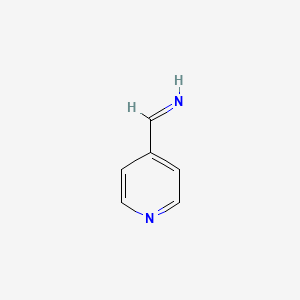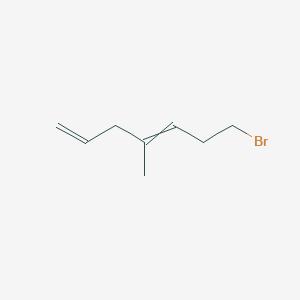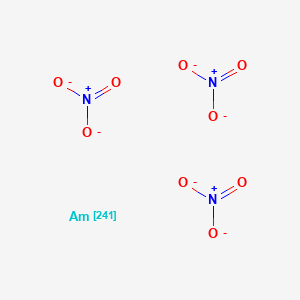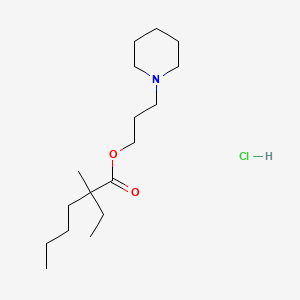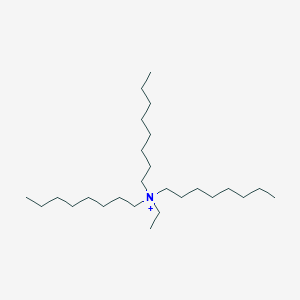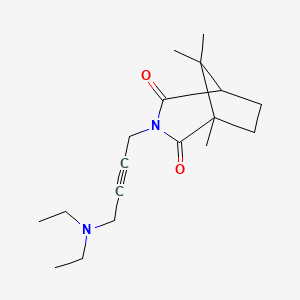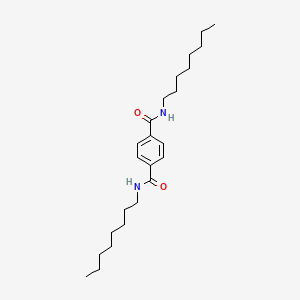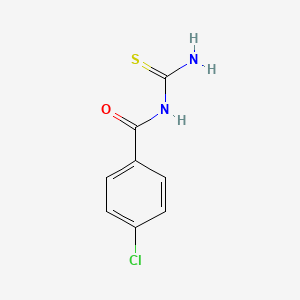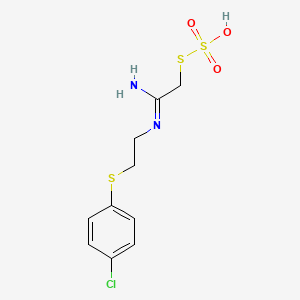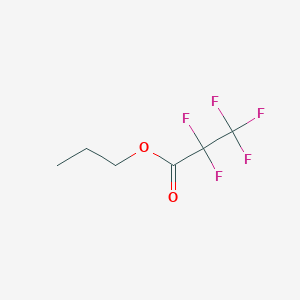
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride is a chemical compound with the molecular formula C16-H19-Cl-N2-O-S.Cl-H and a molecular weight of 359.34 . This compound is known for its unique structure, which includes a thiazolidine ring and a quinoline moiety, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride typically involves the reaction of 6-chloro-4-methyl-2-quinoline with a suitable thiazolidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidine ring may also play a role in modulating biological activities by interacting with proteins and other biomolecules .
Comparación Con Compuestos Similares
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds share the thiazolidine ring structure but may have different substituents, leading to varied biological activities.
Quinoline derivatives: Compounds with the quinoline moiety are known for their antimicrobial and anticancer properties, similar to this compound.
Chloroquinoline compounds: These compounds have a chloro group on the quinoline ring, which is crucial for their biological activity.
Propiedades
Número CAS |
41288-10-2 |
|---|---|
Fórmula molecular |
C16H20Cl2N2OS |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
3-[3-(6-chloro-4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C16H19ClN2OS.ClH/c1-12-9-16(18-15-4-3-13(17)10-14(12)15)20-7-2-5-19-6-8-21-11-19;/h3-4,9-10H,2,5-8,11H2,1H3;1H |
Clave InChI |
LLWOSCXMBDNLHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)Cl)OCCCN3CCSC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



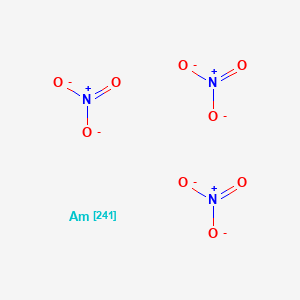
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
